Lucifer yellow
Description
Direct Intracellular Delivery Techniques
Direct delivery methods involve the physical introduction of the dye into the cell.
Microinjection and Iontophoresis Methodologies
Microinjection involves using fine glass micropipettes to directly inject the Lucifer yellow solution into the cytoplasm of a cell. nih.govnih.gov This technique allows for precise targeting of individual cells. nih.gov Iontophoresis is a method that utilizes an electrical current to drive charged molecules, such as this compound, from a microelectrode into a cell. lumiprobe.comharvardapparatus.comtherecruitingoffice.co.uk This technique is particularly useful for labeling individual cells, especially neurons, in electrophysiological studies. lumiprobe.comharvardapparatus.com In iontophoresis, a positive or negative, DC or pulsed voltage is applied to the electrode depending on the dye's polarity to inject it. wikipedia.org this compound is typically injected using hyperpolarizing current pulses. nih.govuu.nl
Integration with Electrophysiological Recording
This compound is frequently used in conjunction with electrophysiological recording to correlate neuronal function with structure and connectivity. thermofisher.com Microelectrodes used for intracellular recording can be filled with this compound, allowing for dye injection into the neuron being recorded from. wikipedia.orgresearchgate.netbiologists.com This enables the visualization of the cell's morphology after its electrical activity has been characterized. biologists.com Combination electrodes with multiple barrels, including a recording electrode and barrels for microiontophoresis injections, are used for simultaneous recording and dye injection. harvardapparatus.comharvardapparatus.com
Optimization of Dye Solubility and Electrode Parameters
The effectiveness of microinjection and iontophoresis is influenced by dye solubility and electrode parameters. The lithium salt of this compound CH is commonly used for microinjection due to its relatively high water solubility (~8%). thermofisher.comfishersci.fi Other salts, such as the potassium or ammonium (B1175870) salts, may be used if lithium ions interfere with biological processes, although they have lower solubility. thermofisher.com The working dye concentration typically ranges from 1–5%. lumiprobe.comglpbio.com
Electrode parameters, including the amplitude and duration of the injection current, are crucial for successful iontophoresis. harvardapparatus.comtherecruitingoffice.co.uk For instance, studies have reported using injection currents up to +12 nA and holding currents up to +6 nA with a compliance voltage exceeding +6V for electrodes with impedances up to 500 MΩ. harvardapparatus.comtherecruitingoffice.co.uk Monitoring electrode resistance during iontophoresis is important, as electrodes can become blocked, potentially due to precipitation of the dye by intracellular ions like potassium. researchgate.net A "deblock" function, which reverses the injection current polarity, can temporarily relieve such blockages. harvardapparatus.comtherecruitingoffice.co.uk The potential applied to the electrode also provides an indication of how close the system is to the voltage compliance limit. harvardapparatus.comtherecruitingoffice.co.uk
Membrane Permeabilization and Loading Approaches
These methods involve creating transient pores or disruptions in the cell membrane to allow this compound entry.
Scrape Loading Protocols for Cell Monolayers
Scrape loading is a simple and rapid technique used primarily for introducing this compound into cells within a monolayer culture. nih.govtandfonline.comtandfonline.comresearchgate.net The method involves making a linear scrape across the cell monolayer with a sharp blade in the presence of the dye in the bathing solution. nih.govpnas.orggwdg.de Cells along the scrape line are damaged, allowing the dye to enter. nih.govtandfonline.com this compound then spreads from these initially loaded cells to adjacent, undamaged cells through functional gap junctions. nih.govtandfonline.comtandfonline.comresearchgate.netpnas.org This technique is particularly useful for assessing gap junction intercellular communication (GJIC). nih.govtandfonline.comtandfonline.comresearchgate.net While initially used qualitatively, scrape loading combined with image analysis of digital fluorescence images allows for quantitative determination of GJIC by measuring the distance or area of dye diffusion. tandfonline.comtandfonline.com
A typical scrape loading protocol involves washing confluent cell monolayers, adding this compound solution, making scrapes with a scalpel, incubating for a short period (e.g., 3-5 minutes), removing the dye solution, washing the cells, and then fixing them to stop further dye spreading. pnas.orggwdg.de The incubation time with this compound can influence the extent of dye spreading and may need optimization depending on cell type and adhesion. tandfonline.com
Electroporation Techniques for Cellular Uptake
Electroporation is a technique that uses pulsed electric fields to create temporary pores in the cell membrane, facilitating the uptake of molecules like this compound that cannot normally cross the membrane. nih.govresearchgate.nettandfonline.comproquest.com This method can be used to introduce this compound into various mammalian cell lines. researchgate.nettandfonline.com The efficiency of dye uptake via electroporation is dependent on the electrical parameters applied, including voltage, frequency, and pulse duration, and these optimal parameters can vary depending on the cell type. researchgate.nettandfonline.com
Studies have investigated the uptake of this compound upon electroporation using different pulse parameters. For example, efficient uptake in certain cell lines has been achieved with AC pulses at 40 kHz frequency, 4 V amplitude, and 200 ms (B15284909) duration. researchgate.nettandfonline.com Lower voltages (less than 5V) can be effective with specific experimental setups. tandfonline.com The concentration of this compound in the extracellular fluid also influences uptake during electroporation. researchgate.nettandfonline.com Electroporation-mediated uptake of this compound has been used as a quantitative indicator of cell membrane permeabilization. proquest.com
Assessment of Molecular Uptake Enhanced by Magnetic and Electric Pulses
The application of magnetic and electric pulses has been explored as a method to enhance the intracellular uptake of molecules, including this compound. Studies have demonstrated that exposure to time-varying magnetic fields can significantly increase the transmembrane molecular transport of this compound into cells, such as Chinese hamster ovary (CHO) cells. nih.govresearchgate.netnih.gov This enhancement is often more pronounced with lower frequencies and a larger number of pulses, which is also associated with longer exposure times. nih.govresearchgate.netnih.gov
Research indicates that the electric component induced by the time-varying magnetic field is primarily responsible for this increased uptake. nih.gov The induced pulsed electric fields, even at low intensities (1.2–8 V/cm) and short durations (75–580 μs), can lead to mV-range induced transmembrane voltages, similar to studies reporting electro-endocytosis. nih.gov This suggests that electro-endocytosis might facilitate the passage of external substances like this compound into the cell. nih.govresearchgate.net
Furthermore, comparisons between magnetic pulse-induced uptake and conventional electroporation have been conducted. While electroporation, using typical parameters like 8 pulses of 100 μs at 1 Hz and electric field intensities of 200 to 600 V/cm, is generally more effective, the uptake enhancement observed with magnetic pulses is still considered considerable. nih.govresearchgate.netnih.gov
Data from studies on CHO cells exposed to magnetic pulses highlight the influence of pulse parameters on this compound uptake. For instance, exposure to 112 pulses at 0.25 Hz resulted in the highest uptake compared to other frequencies and pulse numbers tested. nih.gov Increasing the number of pulses generally enhances dye uptake. nih.gov
Electroporation itself, the application of intense pulsed electric fields, is a well-established method for increasing cell membrane permeability to molecules otherwise unable to cross the membrane. uni-lj.si Studies using electroporation have shown that this compound uptake increases with increasing applied electric field strength. researchgate.net The efficiency of this compound uptake during electroporation can also be influenced by pulse repetition frequency, with studies showing comparable uptake levels at frequencies up to 8.3 kHz compared to 1 Hz, although higher pulse amplitudes might be required at higher frequencies to achieve maximum uptake. uni-lj.si
The use of fluorescent markers like this compound is common for assessing cell membrane permeability changes induced by electroporation and magnetoporation. proquest.com The increased quantity of this compound taken up by cells after exposure to electric and magnetic fields is used as a criterion for cell membrane permeabilization. proquest.com However, it is worth noting that variations in field-induced fluorescence, even without cells, can occur, which might make the application of this compound as a sole marker debatable in some electroporation and magnetoporation studies. proquest.comresearchgate.net
| Exposure Parameter (Magnetic Pulses) | Number of Pulses | Frequency (Hz) | Normalized this compound Uptake (% of Control) |
|---|---|---|---|
| Group 1 | 112 | 0.25 | Highest observed uptake nih.gov |
| Group 2 | 112 | 1 | Significant uptake nih.gov |
| Group 3 | 112 | 10 | Significant uptake nih.gov |
| Group 4 | 56 | 0.25 | More effective than 1 Hz and 10 Hz at this pulse number nih.gov |
| Group 5 | 56 | 1 | Significant uptake nih.gov |
| Group 6 | 56 | 10 | No significant difference from control nih.gov |
| Group 7 | 28 | 0.25 | More efficient than control nih.gov |
| Group 8 | 28 | 1 | More efficient than control nih.gov |
| Group 9 | 28 | 10 | No significant difference from control nih.gov |
Table 1: Effect of Magnetic Pulse Parameters on this compound Uptake in CHO Cells (Based on relative fluorescence intensity normalized to control) nih.gov
Transporter-Mediated and Endocytic Uptake Pathways
While this compound has historically been used as a marker for fluid-phase endocytosis due to its perceived membrane impermeability, a growing body of research indicates that its uptake can also occur through carrier-mediated transport mechanisms and specific channels. physiology.orgnih.govnih.govbiologists.combiologists.comoup.com
Early studies often utilized this compound as a marker for fluid-phase endocytosis, assuming its entry was solely through the internalization of extracellular fluid within vesicles. biologists.commicrobiologyresearch.orgnih.gov This assumption was based on its hydrophilic nature and apparent inability to readily cross the plasma membrane via passive diffusion. biologists.combiologists.com The observation of this compound accumulating in vacuoles in plant cells, for instance, was initially interpreted as evidence of fluid-phase endocytosis. biologists.comnih.gov
However, re-evaluation of this compound uptake kinetics in various cell types has challenged this view. Studies in skate and rat hepatocytes, for example, demonstrated that this compound is transported across the plasma membrane largely via carrier-mediated mechanisms rather than exclusively by fluid-phase endocytosis. physiology.orgnih.gov The uptake in these cells exhibited characteristics inconsistent with simple diffusion or purely fluid-phase processes, such as temperature sensitivity, saturation kinetics, and inhibition by other organic anions. physiology.orgnih.gov
Furthermore, research in plant cells has also suggested that this compound uptake rates can be inconsistent with a purely endocytotic route. biologists.com The rapid staining of the cytoplasm and nucleus, coupled with exclusion from the central vacuole in some cases, pointed towards alternative entry mechanisms. biologists.com Studies in human fibroblasts comparing this compound uptake with established fluid-phase markers like [14C]sucrose and [125I]PVP showed that this compound displayed significantly higher and more nonlinear uptake rates, suggesting a predominant adsorptive component to its uptake, rather than purely fluid-phase internalization. nih.gov
Despite these findings, some studies still consider fluid-phase endocytosis as a possible route, particularly in specific contexts or cell types, and this compound continues to be used cautiously in conjunction with other markers or techniques to assess endocytic activity. oup.commicrobiologyresearch.org
Evidence strongly supports the involvement of carrier-mediated transport mechanisms in this compound uptake in various cell types. In skate and rat hepatocytes, this compound transport exhibits characteristics of organic anion transport. physiology.orgnih.gov This transport is temperature-sensitive, saturable, and inhibited by various organic anions and transport inhibitors including furosemide, bumetanide, sulfobromophthalein, rose bengal, probenecid (B1678239), N-ethylmaleimide, taurocholate, and p-aminohippuric acid. physiology.orgnih.gov
In skate hepatocytes, both sodium-dependent and sodium-independent mechanisms contribute to this compound uptake. physiology.orgnih.gov Kinetic analysis in skate hepatocytes revealed Michaelis-Menten constants (Km) of 125 ± 57 μM and 207 ± 55 μM for the sodium-dependent and sodium-independent mechanisms, respectively, with comparable maximal velocities (Vmax). physiology.orgnih.gov In isolated rat hepatocytes, this compound uptake was also saturable, albeit at higher concentrations, with a Km of 3.7 ± 1.0 mM and a Vmax of 1.75 ± 0.16 nmol · min−1 · mg wet wt−1. physiology.orgnih.gov These kinetic parameters indicate a relatively low affinity but high transport capacity in rat hepatocytes. physiology.org
Studies in plant cells have also suggested the involvement of an anion transport mechanism on the plasma membrane for rapid this compound uptake into the cytoplasm. biologists.com Treatment of Morinda citrifolia cells with probenecid, a known anion transport inhibitor, prevented this compound from entering the cells, further supporting the role of anion transporters. biologists.com This suggests that this compound may utilize such a mechanism to cross the plant cell plasma membrane. biologists.com Furthermore, research on oat aleurone protoplasts has described a probenecid-sensitive this compound transport system that develops during vacuolation. biologists.com
| Cell Type | Transport Mechanism(s) | Kinetic Parameters (Skate Hepatocytes) | Inhibition by Organic Anions/Inhibitors |
|---|---|---|---|
| Skate Hepatocytes | Sodium-dependent carrier-mediated transport | Km: 125 ± 57 μM, Vmax: 1.5 ± 0.2 pmol·min-1·mg cells-1physiology.orgnih.gov | Yes (furosemide, bumetanide, etc.) physiology.orgnih.gov |
| Sodium-independent carrier-mediated transport | Km: 207 ± 55 μM, Vmax: 1.7 ± 0.2 pmol·min-1·mg cells-1physiology.orgnih.gov | Yes (furosemide, bumetanide, etc.) physiology.orgnih.gov | |
| Rat Hepatocytes | Carrier-mediated transport | Km: 3.7 ± 1.0 mM, Vmax: 1.75 ± 0.16 nmol·min-1·mg wet wt-1physiology.orgnih.gov | Yes physiology.orgnih.gov |
| Morinda citrifolia cells (Plant) | Anion transport mechanism (proposed) | Not specified biologists.com | Inhibited by Probenecid biologists.com |
| Oat Aleurone Protoplasts (Plant) | Probenecid-sensitive transport system | Not specified biologists.com | Inhibited by Probenecid biologists.com |
Table 2: Characteristics of Carrier-Mediated this compound Uptake in Different Cell Types physiology.orgnih.govbiologists.combiologists.com
This compound, due to its size and anionic charge, can also permeate cells through specific channels and receptors that form pores large enough to accommodate it. nih.gov These include hemichannels, pannexins, and P2X7 purinergic receptors. nih.gov
Hemichannels, which are unapposed connexons on the cell surface, can mediate this compound uptake from the external solution, particularly when extracellular Ca2+ levels are reduced. rupress.orgkuleuven.bepnas.org Studies on cells transfected with connexin45 (Cx45) have shown that nonjunctional hemichannels mediate this compound uptake, and this uptake is directly proportional to the number of functioning hemichannels. rupress.org Similarly, metabolic inhibition in astrocytes can induce the opening of unapposed connexin 43 (Cx43) hemichannels, leading to permeabilization to this compound. pnas.org This uptake is sensitive to gap junction blockers like octanol (B41247) and 18α-glycyrrhetinic acid. pnas.org
Pannexins, another family of channel-forming proteins, have also been implicated in this compound uptake. nih.govnih.govjneurosci.org Some studies suggest that pannexin hemichannels can contribute to this compound entry. nih.gov For instance, exposure of cultured smooth muscle cells to zero extracellular calcium or depolarization with high potassium can lead to increased cellular this compound fluorescence, which is blocked by the hemichannel blocker carbenoxolone, consistent with the activation of pannexin hemichannels. nih.gov While some studies suggest pannexin-1 can mediate uptake of fluorescent dyes, including potentially this compound, under specific conditions or stimulation biologists.com, others indicate that probenecid can block pannexin-1 mediated dye uptake plos.org.
P2X7 receptors, ATP-gated ion channels, are known to form pores that can become permeable to larger molecules upon prolonged or strong activation. nih.govjneurosci.orgoup.com this compound has been shown to enter cells via P2X7 receptors in various cell types, including astrocytes and certain cell lines. nih.govnih.govjneurosci.orgoup.com Stimulation of P2X7 receptors with agonists like ATP or BzATP can lead to a rapid increase in this compound permeability. nih.govjneurosci.org This effect can be modulated by extracellular calcium concentration and inhibited by P2X7 antagonists like oxidized ATP (Ox-ATP). nih.govjneurosci.org Research in HEK293 cells transfected with rat P2X7 receptors identified a P2X7 receptor-activated dye uptake pathway specifically permeable to anionic this compound, which was dependent on intracellular Ca2+ for activation. nih.gov In contrast, studies in human macrophages suggested that the P2X7R permeabilization pathway might be cation selective and did not observe significant uptake of anionic dyes like this compound upon ATP stimulation. aai.org This highlights potential cell-type specific differences in P2X7 receptor-mediated this compound permeability.
| Channel/Receptor | Conditions for this compound Permeation | Inhibitors | Cell Types Studied |
|---|---|---|---|
| Hemichannels (e.g., Cx45, Cx43) | Reduced extracellular Ca2+, Metabolic inhibition rupress.orgkuleuven.bepnas.org | Gap junction blockers (octanol, 18α-glycyrrhetinic acid, carbenoxolone) pnas.orgnih.gov | Cx45-transfected cells, Astrocytes, Bovine corneal endothelial cells rupress.orgkuleuven.bepnas.org |
| Pannexins | Zero extracellular calcium, Depolarization (in some cell types) nih.gov | Carbenoxolone, Probenecid (for Panx1) nih.govplos.org | Cultured smooth muscle cells, HEK-293 cells nih.govbiologists.complos.org |
| P2X7 Receptors | ATP or BzATP stimulation nih.govjneurosci.orgoup.com | Oxidized ATP (Ox-ATP) nih.govjneurosci.org | Astrocytes, HEK293 cells, RAW 264.7 cells, Microglia nih.govjneurosci.orgoup.com |
Table 3: Channel and Receptor-Mediated this compound Entry rupress.orgkuleuven.bepnas.orgnih.govjneurosci.orgplos.orgnih.govjneurosci.orgoup.com
As a disulfonic acid anionic dye, this compound is a candidate substrate for transport systems designed to carry organic anions across cell membranes. physiology.org Research indicates that anion transport mechanisms play a role in the cellular permeation of this compound, particularly in the context of carrier-mediated uptake and potentially its sequestration within intracellular compartments. biologists.comnih.gov
Studies in plant cells have directly implicated an anion transport mechanism in the rapid uptake of this compound across the plasma membrane. biologists.com Inhibition of this transport by probenecid underscores its significance in this compound entry in these cells. biologists.com
Furthermore, even after this compound is introduced into the cytoplasm, its intracellular distribution and sequestration can be influenced by organic anion transporters. In J774 macrophages, this compound introduced into the cytoplasmic matrix is sequestered within cytoplasmic vacuoles, and this sequestration is inhibited by probenecid. nih.gov This suggests that organic anion transporters are involved in the transport of this compound across the membrane of these intracellular vacuoles, which possess attributes of endosomes. nih.gov This indicates a role for anion transport not only in initial cellular entry but also in the subsequent intracellular trafficking and compartmentalization of this compound.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O9S2.2Li/c14-10-5-1-4(27(21,22)23)2-6-9(5)7(3-8(10)28(24,25)26)12(19)17(11(6)18)13(20)16-15;;/h1-3H,14-15H2,(H,16,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBFLQKQABVKGT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)C(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Li2N4O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70999134 | |
| Record name | Dilithium 6-amino-2-(hydrazinylcarbonyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5,8-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70999134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77944-88-8 | |
| Record name | Lucifer yellow | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077944888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilithium 6-amino-2-(hydrazinylcarbonyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5,8-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70999134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUCIFER YELLOW | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9654F8OVKE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Applications in Cellular and Network Morphological Analysis
High-Resolution Visualization of Cellular Architecture
Intracellular injection of Lucifer yellow allows for the visualization of cells with remarkable detail, providing a picture of cellular morphology that can resemble Golgi staining but with greater predictability. nih.gov The dye's ability to diffuse into fine processes enables highly detailed imaging of cell structures. nih.gov
Detailed Neuronal Arborization and Dendritic Spines
This compound is a widely used polar molecular tracer for studying neuronal morphology. biotium.com Dye injection enables the tracking of axon and dendrite morphology both in vivo and in vitro. lumiprobe.com Intracellular injection of LY in fixed brain slices allows for excellent dendritic staining, revealing dendritic spines, varicosities, and growth cones. mpg.de While dendritic staining is typically complete, filling of axonal collaterals can be incomplete. mpg.de Studies using LY injections in individual neurons have revealed detailed neuritic arbors, allowing researchers to investigate changes in dendritic length and morphology. researchgate.net For instance, studies have shown that in certain conditions, dendrites can elongate significantly, exceeding hundreds of micrometers. researchgate.net LY injection has also been used to visualize neuronal microstructure, including cell bodies, dendrites, and spines, in studies investigating neural plasticity. jneurosci.org The dye spreads into dendrites and axons, producing Golgi-like views that allow for the study of dendritic arborization and spines, and the tracing of axons and their collaterals. nih.gov
Table 1: Examples of Neuronal Structures Visualized with this compound
| Neuronal Structure | Detail Observed | Source |
| Dendritic Arborization | Detailed branching patterns | researchgate.net |
| Dendritic Spines | Presence, morphology (e.g., thin, stubby, mushroom) | mpg.depnas.org |
| Dendritic Varicosities | Swellings along dendrites | mpg.de |
| Growth Cones | Structures at the tips of growing dendrites | mpg.de |
| Axons | Course and presence of collaterals | mpg.denih.gov |
| Axon Collaterals | Branching patterns within nuclei | core.ac.uk |
Morphological Elucidation of Glial Cells, including Astrocytes
This compound is also an important tool for studying glial cell morphology, particularly astrocytes. nih.gov While immunolabeling for specific proteins provides some information, injecting astrocytes with LY or other intracellular tracers reveals their complex, highly branched, and bushy appearance, which is often missed with immunolabeling alone. LY iontophoresis in lightly fixed tissue is a reliable protocol for visualizing astrocyte morphology. jove.com This method allows for the three-dimensional reconstruction of individual astrocytes, facilitating morphological analyses of different aspects of their structure. jove.comnih.gov Studies using intracellular injection of LY in the rat optic nerve distinguished fibrous astrocytes and presumed oligodendrocytes based on their distinct morphologies. nih.gov Astrocytes stained with LY were found to be highly complex, with numerous long branching processes. nih.gov
Table 2: Morphological Features of Glial Cells Revealed by this compound
| Cell Type | Key Morphological Features Observed with LY | Source |
| Fibrous Astrocytes | Highly complex, 50-60 long branching processes, end-feet | nih.gov |
| Oligodendrocytes | Unique appearance, 20-30 longitudinally oriented processes | nih.gov |
| Satellite Glial Cells | Detailed morphology in dorsal root ganglion |
Characterization of Diverse Cell Types (e.g., enteric neurons, interstitial cells of Cajal, plant cells)
Beyond neurons and glial cells, this compound has been used to study the morphology of various other cell types. The dye has been particularly useful in research on the enteric nervous system and interstitial cells of Cajal (ICCs), two cell types crucial for regulating gastrointestinal functions. nih.gov Visualizing these cells, especially in live tissue, can be challenging as they are embedded in muscle, and LY has significantly aided in their labeling and the understanding of their morphology. nih.gov LY has also been used to visualize cell morphology in general applications. sigmaaldrich.com While not explicitly detailed in the provided snippets regarding specific plant cell morphology studies, the general application of LY for visualizing cell morphology suggests its potential use in plant cells, although the search results focused predominantly on animal tissues.
Advanced Imaging Modalities and Analytical Frameworks
This compound's fluorescent properties make it suitable for use with various advanced imaging techniques, allowing for detailed analysis and reconstruction of cellular structures. ontosight.ai
Integration with Confocal Laser Scanning Microscopy and 3D Reconstruction
This compound is ideal for confocal and fluorescence microscopy due to its high quantum yield and resistance to photobleaching. lumiprobe.com Confocal microscopy, with its optical sectioning capability, is particularly well-suited for studying thick biological specimens like nerve tissue, which are difficult to image with conventional microscopy. kth.se By collecting a stack of confocal images at different depths, researchers can create 3D reconstructions of specimen structures. kth.se this compound-filled neurons are frequently imaged using confocal microscopy to visualize dendritic spines and perform analyses. pnas.org Custom software can be used for the 3D reconstruction and quantitative analysis of intricate neuronal structures, including sub-cellular dendritic spines, from confocal microscopy images of cells labeled with LY. scitech.com.aunih.gov This allows for the analysis of specific neuronal structures such as axons, dendrites (basal, apical, and axon-carrying), and the quantification of morphometric parameters like the number, length, width, and volume of these structures, as well as soma area and volume. scitech.com.au 3D reconstruction using software like Imaris has been employed to quantify the overlapped territory of astrocytes labeled with this compound and other dyes, providing insights into astrocyte-astrocyte interactions. mdpi.com
Table 3: Integration of this compound with Confocal Microscopy and 3D Reconstruction
| Application Area | Imaging Modality & Technique | Analytical Output | Source |
| Neuronal Morphology | Confocal Microscopy, 3D Reconstruction | Visualization of dendrites, spines, axons; morphometric analysis | pnas.orgscitech.com.aunih.gov |
| Astrocyte Morphology | Confocal Microscopy, 3D Reconstruction | Visualization of complex processes; quantification of territory overlap | jove.comnih.govmdpi.com |
| General Cellular Structure Visualization | Confocal Microscopy, 3D Reconstruction | 3D representation of cellular structures | kth.se |
Complementary Use with Other Imaging Techniques (e.g., electron microscopy)
Correlative light and electron microscopy (CLEM) is a powerful technique that combines the strengths of both modalities to provide a more comprehensive picture of cellular structures and events. universiteitleiden.nlnih.gov this compound can be used in CLEM workflows, often in conjunction with photooxidation techniques. universiteitleiden.nlfrontiersin.orgox.ac.uk Photooxidation of diaminobenzidine (DAB) mediated by excited fluorophores like this compound can convert the fluorescent signal into an electron-dense product visible under electron microscopy. mpg.deuniversiteitleiden.nlfrontiersin.orgox.ac.uk This allows for the correlation of structures identified by fluorescence microscopy with ultrastructural details revealed by electron microscopy. nih.govfrontiersin.org For example, correlative microscopy using this compound has been used to visualize functionally labeled synaptic vesicles on identified neurons, allowing for the correlation of functional readouts with ultrastructural information. frontiersin.org Immunostaining for this compound can also be used in correlative studies to visualize labeled neurons in both light and electron microscopy images, enabling the classification of neuronal structures based on tracer labeling and the identification of synapses. frontiersin.org
Table 4: Complementary Use of this compound with Electron Microscopy
| Technique Combination | This compound Application | Outcome | Source |
| Correlative Light and Electron Microscopy | Intracellular injection, Photooxidation | Correlating fluorescent signal with ultrastructural detail | mpg.deuniversiteitleiden.nlfrontiersin.orgox.ac.uk |
| Correlative Light and Electron Microscopy | Immunostaining for this compound | Visualization in both LM and EM; identification of labeled structures | frontiersin.org |
Investigations into Intercellular Communication
Gap Junction Intercellular Communication (GJIC) Assessment
Assessing GJIC is crucial for understanding various physiological and pathological processes. Lucifer yellow-based methods provide a direct visual and quantifiable means to evaluate the functional status of gap junctions.
Dye Coupling Methodologies and Their Specificity
Dye coupling is a primary methodology for assessing GJIC using fluorescent tracers like this compound. The principle involves introducing the dye into a limited number of cells within a population and observing its subsequent transfer to adjacent, coupled cells through gap junctions. This compound, with a molecular weight of approximately 457 Da (including lithium ions), is small enough to pass through most gap junction channels, which typically have a molecular weight exclusion limit around 1 kDa.
Various techniques are employed to introduce this compound into cells for dye coupling studies, including microinjection, scrape loading, and electroporation. Microinjection involves injecting the dye directly into a single cell using a fine needle, allowing for the observation of dye spread to its immediate neighbors. Scrape loading involves making a cut in a cell monolayer in the presence of the dye, allowing cells along the scrape to take up the dye and transfer it to coupled cells away from the scrape line. Electroporation uses short electrical pulses to create transient pores in cell membranes, facilitating dye entry into a localized area of cells, from which it can then spread through gap junctions.
This compound exhibits specificity for gap junction-mediated transfer because its hydrophilic nature and charge generally prevent it from crossing intact cell membranes or other types of channels under normal conditions. While some other channels, such as certain purinergic receptors or hemichannels under specific conditions (e.g., low extracellular calcium), might show some permeability to this compound, its primary mode of intercellular transfer in standard dye coupling assays is through functional gap junctions. Studies have shown that this compound can pass through channels formed by various connexins, although the permeability can differ depending on the specific connexin type.
Quantitative Methodologies for GJIC
While early dye coupling studies often relied on qualitative assessment or simple counting of dye-coupled cells, quantitative methods have been developed to provide more objective and detailed measurements of GJIC.
Digital Image Analysis for Dye Diffusion Measurement
Digital image analysis allows for the quantification of this compound diffusion from loaded cells into neighboring cells. This method typically involves capturing fluorescence images of the cell monolayer after dye loading and transfer. Software is then used to analyze the images, measuring parameters such as the area of dye spread from the initial loading site or the fluorescence intensity in recipient cells at increasing distances from the loaded cells. This provides a more objective and reproducible measure of the extent of intercellular coupling compared to manual cell counting. The analysis can involve determining the distance of dye diffusion or the relative area of dye-coupled cells with fluorescence above a set threshold.
Fluorescence Recovery After Photobleaching (FRAP) Techniques
FRAP is another quantitative technique used to assess GJIC, often in conjunction with fluorescent dyes like this compound or membrane-permeable dyes like fluorescein (B123965). In the context of GJIC, FRAP involves uniformly loading cells with a fluorescent dye. A high-intensity laser is then used to photobleach the fluorescence in a small region of interest within a single cell or a group of cells. If the bleached cell is coupled to its neighbors via gap junctions, unbleached dye from the adjacent cells will diffuse into the bleached region, leading to a recovery of fluorescence over time. By measuring the rate and extent of fluorescence recovery, researchers can quantify the kinetics of dye transfer and thus the functional state of the gap junctions. While often performed with membrane-permeable dyes, this compound can also be used in FRAP studies, particularly after being introduced into cells. FRAP provides quantitative information about the strength of gap junctions, reflected in the kinetics of fluorescence recovery.
Flow Cytometric Approaches for Dye Transfer Quantification
Flow cytometry can be adapted to quantify dye transfer in cell populations, offering a potentially high-throughput method. One approach involves using scrape loading to introduce this compound into a population of cells. The cells are then analyzed by flow cytometry, and the fluorescence intensity of individual cells is measured. The distribution of fluorescence intensities within the population can provide information about the extent of dye transfer. Another flow cytometry-based method utilizes two different fluorescent dyes: a membrane-permeable dye that labels all cells and a gap junction-permeable dye like calcein (B42510) or this compound introduced into a subset of "donor" cells. By analyzing the fluorescence profiles of the cell population, it is possible to distinguish between donor cells (labeled with both dyes) and recipient cells (labeled with the gap junction-permeable dye transferred through junctions). This allows for the quantitative determination of dye transfer efficiency within the cell population.
Analysis of Pharmacological and Physiological Modulation of Gap Junction Function
This compound dye coupling methodologies are widely used to investigate how pharmacological agents or physiological conditions modulate gap junction function. By applying specific drugs or altering the cellular environment and then assessing GJIC using this compound transfer, researchers can determine the effects of these interventions on gap junction permeability and coupling strength.
For example, studies have used this compound dye transfer to show that various compounds can inhibit or enhance GJIC. This includes investigating the effects of tumor-promoting agents, which are known to often inhibit GJIC. Furthermore, this compound dye coupling has been employed to study the modulation of gap junctions by signaling molecules and pathways, such as the effects of protein kinase activators or inhibitors. Physiological modulations, such as changes in cell confluence or exposure to specific hormones or neurotransmitters, can also be assessed by measuring this compound transfer. These studies provide insights into the dynamic regulation of gap junction channels and their roles in various cellular processes. For instance, this compound dye transfer has been used to demonstrate that bradykinin (B550075) can have a biphasic effect on gap junctional communication in endothelial cells, initially increasing and then decreasing coupling.
Paracellular Permeability and Tight Junction Barrier Function Studies
This compound is a commonly used paracellular marker to assess the integrity and permeability of cell monolayers, such as epithelial and endothelial cell barriers. These cellular barriers, formed by a single layer of cells, mimic tissues like the intestine, kidney, and lung, and play a crucial role in regulating the passage of molecules through the paracellular space, the area between adjacent cells. The tightness of this paracellular pathway is primarily controlled by tight junctions (TJs), complex protein structures that seal the intercellular space. sigmaaldrich.commdpi.com
Studies employing cell culture inserts, often referred to as Transwell systems, are a standard method for evaluating monolayer permeability using this compound. sigmaaldrich.commdpi.com In these assays, cells are cultured on a porous membrane, forming a confluent monolayer with established tight junctions. sigmaaldrich.commdpi.com this compound, a small hydrophilic molecule, is typically added to the apical (upper) compartment of the insert. ebrary.netnih.gov Its passage across the cell monolayer into the basolateral (lower) compartment occurs primarily via passive diffusion through the paracellular route. mdpi.comebrary.netcorning.com By measuring the amount of this compound that crosses the monolayer over time, researchers can quantify the permeability of the barrier. sigmaaldrich.comebrary.net
The integrity of the cell monolayer and the tightness of the tight junctions are often assessed in conjunction with transepithelial electrical resistance (TEER) measurements. sigmaaldrich.comrsc.org TEER measures the electrical resistance across the monolayer, providing an indicator of the ionic conductance of the paracellular pathway. corning.com A high TEER value generally correlates with a tight monolayer and reduced paracellular permeability, while a decrease in TEER suggests compromised barrier function. sigmaaldrich.com this compound permeability assays serve to validate the findings from TEER measurements and provide a direct assessment of molecular flux through the tight junctions. corning.com
Research using this compound has provided detailed findings on factors affecting paracellular permeability in various cell models:
Caco-2 Cells: This human colon cancer cell line is widely used as an in vitro model of the intestinal barrier. ebrary.netnih.gov Studies have shown that treatments affecting tight junction proteins can alter this compound permeability across Caco-2 monolayers. For instance, high molecular weight chitosan (B1678972) has been observed to increase this compound permeability in Caco-2 cells, suggesting a loosening of tight junctions. jfda-online.com Conversely, treatment with β-lactoglobulin and bovine serum albumin has been shown to reduce the permeability of this compound in Caco-2 cells, indicating a stabilization of tight junctions. tandfonline.com In one study, β-lactoglobulin treatment reduced this compound permeability to less than 30% of control, while bovine serum albumin reduced it to less than 15% of control. tandfonline.com Tumor necrosis factor-alpha (TNF-α) treatment has also been shown to increase this compound permeability in Caco-2 cells in a concentration- and time-dependent manner, correlating with decreased transepithelial resistance. scielo.br Researchers have also established TEER cut-off values based on this compound rejection rates to ensure monolayer integrity in Caco-2 permeability assays. nih.gov
MDCK Cells: Madin-Darby Canine Kidney (MDCK) cells are another commonly used epithelial cell line for studying tight junction function and paracellular permeability. sigmaaldrich.comnih.govnih.gov this compound permeability assays are used to confirm the integrity of MDCK monolayers, with values typically below 1 x 10⁻⁶ cm s⁻¹ indicating a well-formed barrier. nih.gov Studies have demonstrated that high levels of glucose can increase this compound permeability in MDCK cells after chronic exposure, associated with changes in tight junction protein localization and expression. nih.gov
Blood-Brain Barrier Models: this compound is also used to assess the integrity of in vitro models of the blood-brain barrier (BBB), which are composed of brain microvascular endothelial cells that form tight junctions. jove.comntu.edu.sgntu.edu.sg this compound permeability assays in hCMEC/D3 cell monolayers, a human BBB model, have been used to determine the kinetics of confluent monolayer formation and tight junction barrier integrity. jove.comntu.edu.sgjove.comjove.com Low apparent permeability coefficient (Papp) values for this compound (typically below 1 x 10⁻⁶ cm s⁻¹) are indicative of an intact BBB model. researchgate.net
Enteroids: this compound has been employed to assess paracellular permeability in enteroids, emerging 3D models of the intestinal epithelium. nih.gov Studies using both apical-out and basolateral-out enteroid conformations have utilized this compound to measure permeability changes in response to stimuli like lipopolysaccharide (LPS) and hypoxia, which are relevant to conditions like necrotizing enterocolitis. nih.gov
The apparent permeability coefficient (Papp) is a common metric calculated from this compound flux data to quantify paracellular permeability. jove.comresearchgate.netmdpi.com It is typically expressed in units of cm/s. Lower Papp values indicate a tighter barrier and reduced permeability.
Here are some examples of research findings presented in a tabular format:
Table 1: Effect of Treatments on this compound Permeability in Caco-2 Cells
| Treatment | Effect on this compound Permeability (Relative to Control) | Reference |
| β-Lactoglobulin | Reduced to < 30% | tandfonline.com |
| Bovine Serum Albumin | Reduced to < 15% | tandfonline.com |
| High Molecular Weight Chitosan | Increased | jfda-online.com |
| TNF-α (concentration- and time-dependent) | Increased | scielo.br |
Table 2: this compound Permeability in Different Cell Models Indicating Barrier Integrity
| Cell Model | This compound Papp Value (Indicative of Integrity) | Reference |
| MDCK Monolayers | < 1 x 10⁻⁶ cm s⁻¹ | nih.gov |
| hCMEC/D3 Monolayers (BBB model) | < 1 x 10⁻⁶ cm s⁻¹ | researchgate.net |
These studies highlight the utility of this compound as a valuable tool for quantitatively assessing paracellular permeability and tight junction barrier function in various in vitro cell models, contributing to our understanding of epithelial and endothelial barrier regulation in health and disease.
Interactions with Cellular Environment and Signal Stability
Intracellular Distribution and Compartmentation Post-Uptake
Lucifer yellow, being hydrophilic, typically does not readily cross intact cell membranes from the external solution unless specific entry mechanisms are present or introduced. nih.gov Methods for introducing LY into cells include microinjection, electroporation, or uptake through channels like hemichannels, pannexins, and P2X7 receptors. nih.govlumiprobe.comnih.govresearchgate.net Once inside, its distribution and subsequent compartmentation can vary depending on the cell type and the method of uptake.
In some cell types, LY has been observed to accumulate within cytoplasmic vacuoles, suggesting uptake via endocytosis. mpg.debiocompare.comnih.govnih.gov Studies in carrot cells and maize root apices have shown gradual accumulation in the cell vacuole over time, a process that appears to occur via endocytosis and can be prevented at low temperatures. mpg.deoup.com In J774 macrophages, LY introduced into the cytoplasm was sequestered within cytoplasmic vacuoles identified as endosomes, and subsequently appeared in vesicles of higher density containing lysosomes. nih.govnih.gov This sequestration and transport within the endocytic pathway can lead to the dye being secreted back into the extracellular medium. nih.govnih.gov
In other contexts, particularly when introduced via microinjection or electroporation, LY diffuses throughout the intracellular space, allowing visualization of the entire cell outline, including detailed morphology of structures like axons and dendrites. lumiprobe.comnih.govnih.gov In fixed tissue, intracellular injection of LY resulted in rapid diffusion confined to the intracellular space, visualizing cell bodies, dendrites, and some axonal features. nih.gov In plant cells, rapid staining of the general cytoplasm and nucleus has been observed, with exclusion from the central vacuole in some cases, suggesting uptake mechanisms beyond simple diffusion or endocytosis, such as anion transport. biologists.com Studies in skate and rat hepatocytes also indicate that LY is transported into these cells and bile largely by carrier-mediated mechanisms rather than fluid-phase endocytosis. physiology.org
The intracellular distribution can also be specific; for instance, in isolated retina, LY selectively stained the distal tips of rod outer segments, an active process inhibited by metabolic poisons and cold. arvojournals.org
Photobleaching Kinetics and Photostability Considerations
This compound is known to be susceptible to photobleaching, the photochemical destruction of a fluorophore upon light excitation, which leads to a decrease in fluorescence intensity over time. biocompare.com While considered relatively resistant to photobleaching compared to some other fluorophores, it can still lose intensity during imaging, particularly under prolonged or intense illumination, such as that used in confocal microscopy. lumiprobe.combiocompare.com
Photobleaching of this compound can involve photodynamic processes. When excited by light, photosensitizing molecules like LY can generate reactive chemical species, such as free radicals, through photochemical reactions. nih.govnih.govpagepressjournals.orgresearchgate.netdermnetnz.orgmdpi.com These reactive species can damage cellular components. nih.govpagepressjournals.orgdermnetnz.org
In the context of microscopy, the bright illumination required to visualize LY can lead to photodynamic damage to the labeled cells. nih.govnih.gov This damage can manifest as alterations in cellular function, such as slowing of voltage-gated Na+ current inactivation in neurons. nih.gov The generation of free radicals inside cells appears to be a likely explanation for these light-dependent effects. nih.gov These radical species may oxidize intracellular targets, potentially impacting protein function, such as the cytoplasmic loop of Na+ channel proteins, leading to altered channel kinetics. nih.gov
Furthermore, the photodynamic properties of LY can be intentionally harnessed for applications like selective cell ablation or generating electron-dense precipitates for electron microscopy. nih.govresearchgate.netnih.govmpg.de In the presence of diaminobenzidine (DAB) and blue light illumination, LY can convert DAB into a brown, insoluble, electron-dense precipitate. nih.govresearchgate.netnih.govmpg.de This process, known as photo-oxidation or photoconversion, involves the generation of reactive compounds that oxidize DAB. nih.govnih.govmpg.de
Several strategies can be employed to mitigate this compound photobleaching and preserve the fluorescent signal for extended imaging or permanent documentation.
Using sensitive cameras, such as charge-coupled device (CCD) cameras, can help reduce the need for excessively bright illumination, thereby minimizing photodynamic damage and photobleaching during live cell imaging. nih.gov
The use of antifade mounting media is a common strategy in fluorescence microscopy to protect fluorophores from photobleaching. abacusdx.comtocris.comthermofisher.com VECTASHIELD is an example of a widely referenced antifade mounting medium compatible with this compound. abacusdx.com These reagents help prolong fluorescent signal intensity and longevity, which is particularly important for time-lapse microscopy and other long-exposure imaging experiments. tocris.com
For creating permanent preparations, the photo-oxidation of this compound in the presence of DAB provides a stable, non-fading signal visible by light microscopy and, after osmication, by electron microscopy. researchgate.netnih.govmpg.de This technique converts the fluorescent dye into a stable, electron-dense reaction product. researchgate.netnih.govmpg.de
Another approach to enhance signal longevity, particularly for visualizing finer cellular processes, is the use of antibodies against this compound in conjunction with standard immunohistochemical methods. biocompare.comthermofisher.com This allows for the development of a more permanent, fade-free signal for light microscopy, even if the initial fluorescent signal is faint or prone to fading. thermofisher.com
Mechanisms and Impact of Photodynamic Damage
Compatibility with Cellular Fixation and Immunocytochemical Procedures
A significant advantage of this compound, particularly the carbohydrazide (B1668358) (CH) form, is its compatibility with aldehyde-based fixation, such as with paraformaldehyde or formaldehyde (B43269). nih.govlumiprobe.comresearchgate.netoup.comnih.govnih.govmpg.debiotium.comlumiprobe.comthermofisher.commedchemexpress.com The carbohydrazide group allows LY-CH to form covalent bonds with cellular constituents during aldehyde fixation, which helps retain the dye within the cell and prevents its leakage during subsequent processing. nih.govthermofisher.com This fixability is crucial for preparing permanent mounts and for combining LY labeling with other techniques. nih.gov
This compound staining is generally compatible with immunocytochemical procedures. lumiprobe.comresearchgate.netbiocompare.combiotium.comlumiprobe.comnih.govnih.gov The dye is retained in cells after fixation with paraformaldehyde and can be used in conjunction with immunostaining protocols. lumiprobe.comresearchgate.netlumiprobe.com This allows for the morphological characterization of cells that have been identified or labeled using antibodies. nih.govnih.gov Protocols often involve fixing cells with paraformaldehyde after LY loading, followed by permeabilization and standard blocking and antibody incubation steps for immunofluorescence. researchgate.net this compound staining can tolerate aldehyde fixation, sectioning, and washing with detergent, making it suitable for combined labeling experiments. biotium.com Studies have shown that intracellular injection of LY in fixed brain slices can be combined with immunocytochemistry and other fluorescent tracers. nih.govnih.gov The immunohistochemical treatment typically has little to no noticeable effect on the quality of LY filling or the preservation of morphological details of pre-labeled cells. nih.gov
While formaldehyde and paraformaldehyde fixation are well-supported, the compatibility with other fixatives like glutaraldehyde (B144438) may require additional steps, such as borohydride (B1222165) reduction, to reduce background fluorescence. arvojournals.org
Functional Correlates and Experimental Manipulations
Correlating Neuronal Structure with Electrophysiological Properties
Intracellular injection of Lucifer yellow during electrophysiological recording allows researchers to visualize the complete morphology of a neuron whose electrical activity is being simultaneously measured nih.gov. This direct visualization is crucial for understanding how a neuron's shape, dendritic arborization, and axonal projections relate to its firing patterns and integration within a circuit nih.gov.
Numerous investigators have employed this approach, for example, to record from retinal bipolar cells, hypothalamic neurons, and myenteric neurons nih.gov. By filling a neuron with this compound after recording its electrical properties, scientists can reconstruct its detailed three-dimensional structure using techniques like confocal microscopy nih.gov. This allows for the correlation of specific morphological features, such as dendritic spine density or the complexity of the dendritic tree, with observed electrophysiological characteristics like membrane potential, input resistance, action potential shape, and firing frequency nih.govresearchgate.netjneurosci.orgjneurosci.org.
For instance, studies have used this compound staining of dopamine (B1211576) neurons in the rat midbrain to correlate their morphology (fusiform, multipolar) and location within regions like the substantia nigra and ventral tegmental area with their distinct electrophysiological properties, such as spontaneous pacemaker-like activity and long-duration action potentials jneurosci.org. Similarly, investigations into ependymal cells and tanycytes in the rat hypothalamus utilized this compound injection during intracellular recording to demonstrate extensive dye coupling through gap junctions, revealing their nature as strongly coupled networks and correlating this structural connectivity with their low input resistance and glial-like electrical characteristics jneurosci.org.
A potential challenge in using this compound for electrophysiological experiments is photodynamic damage to cells caused by the bright illumination required for visualization nih.gov. However, this can be mitigated by using sensitive cameras nih.gov.
Targeted Cellular Ablation for Functional Network Studies
This compound can be used for targeted cellular ablation, a technique that allows researchers to selectively eliminate specific cells to study the resulting changes in the function of the surrounding neuronal network nih.gov. This method exploits the phototoxic properties of this compound nih.gov. Intense illumination of cells loaded with the dye can generate free radicals, leading to cell death nih.gov.
This technique has been used to ablate single cells, enabling the study of neuronal network function after the removal of a specific element nih.gov. A refinement of this method allowed for the ablation of single dendrites in the leech nervous system nih.gov. In 1979, Miller and Selverston successfully killed a single neuron by injecting it with this compound and irradiating it with high-intensity laser light at the dye's maximum absorption wavelength rsc.org.
Targeted ablation using this compound has been applied in various contexts. For example, in the developing mouse retina, intracellular filling of cells with this compound was used to examine the morphology and dendritic field extent of cholinergic amacrine cells following partial ablation of neighboring cells induced by l-glutamate cambridge.org. While l-glutamate caused the ablation, this compound was used to visualize the remaining cells and assess the impact of the ablation on their structure cambridge.org.
Another application involves studying gap junctional communication. While not a direct ablation method using this compound's phototoxicity, studies examining targeted ablation of specific connexins (components of gap junctions) have used this compound dye injection to assess the resulting changes in intercellular coupling nih.gov. For instance, in studies of connexin50 ablation in mice lenses, this compound injection demonstrated whether gap junctional communication between lens fibers or between epithelial cells and fibers was altered nih.gov.
Retrograde Tracing of Neural Pathways and Axonal Projections
While this compound is primarily known as a tracer for intracellular injection and filling of neuronal processes from the soma, modified forms or combined techniques can facilitate its use in tracing neural pathways, including retrograde transport. Retrograde tracing involves introducing a marker into the terminal regions of axons, which is then transported back to the cell bodies of the neurons that project to that area.
Early work in 1980 showed that a this compound conjugate of wheat germ agglutinin could be used to label motoneurons retrogradely umich.edu. However, the labeling was often dim and primarily restricted to the cell body umich.edu.
More effectively, this compound can be combined with other tracing techniques to study neural pathways. A method has been developed for electron microscopy that combines retrograde fluorescent tracing (using dyes like Fast Blue or DiI), anterograde tracing (using substances like biotinylated dextran-amine), and intracellular injection of this compound in lightly fixed brain slices nih.govcapes.gov.brmpg.de. This allows for the determination of synaptic connectivity between fibers originating from a specific source (anterograde tracer) and neurons with known morphology and projections (retrograde tracer and this compound filling) nih.gov.
In this combined approach, neurons projecting to a target area are first identified by retrograde transport of a fluorescent tracer nih.govmpg.denih.gov. Then, in fixed slices, these retrogradely labeled neurons are visually identified and intracellularly injected with this compound nih.govmpg.denih.gov. The this compound fills the neuron's dendrites and soma, revealing its detailed morphology mpg.denih.gov. Subsequently, the this compound can be photoconverted into an electron-dense product using diaminobenzidine (DAB) and illumination, allowing for correlative light and electron microscopy to analyze the ultrastructure of the filled neuron and its synaptic connections with anterogradely labeled fibers nih.govmpg.defrontiersin.org.
This combined method, utilizing intracellular this compound injection in retrogradely labeled and fixed tissue, provides a powerful approach to study the morphology of projection neurons and their integration into neural circuits at both the light and electron microscopic levels nih.govcapes.gov.brmpg.de. It allows for selective staining of identified projection neurons, overcoming limitations of random staining methods capes.gov.br.
Chemical Modifications and Advanced Research Tools
Development and Application of Lucifer Yellow Derivatives
This compound derivatives have been developed to improve signal amplification, enable ultrastructural analysis, serve as fluid-phase markers, and facilitate integration into advanced biomedical materials.
Biotin (B1667282) Conjugates for Signal Amplification and Ultrastructural Analysis
Conjugation of this compound with biotin creates a powerful tool for signal amplification and ultrastructural studies. Biotin is a vitamin that acts as an enzyme cofactor and is present in living cells. nih.govdsmz.de Biotinylated this compound derivatives, such as this compound biocytin (B1667093), combine the fluorescent properties of this compound with the high affinity of biotin for avidin (B1170675) and streptavidin. thermofisher.comthermofisher.com This allows for amplified detection of labeled structures using fluorescent or enzyme-labeled avidin or streptavidin conjugates. thermofisher.comthermofisher.com This amplification is particularly useful for visualizing fine cellular processes where the fluorescence signal might otherwise be weak. thermofisher.com
Furthermore, the strong binding of biotin to avidin/streptavidin can be utilized for ultrastructural analysis. By using enzyme conjugates like horseradish peroxidase (HRP) coupled to avidin or streptavidin, the fluorescent signal can be converted into an electron-dense reaction product visible under electron microscopy, allowing for the correlation of fluorescently labeled structures with ultrastructural details. This approach is valuable for detailed morphological studies of neurons and other cell types. researchgate.net
An example of a biotin conjugate is this compound biocytin, which incorporates a fluorophore, biotin, and an aldehyde-fixable primary amine into a single molecule. thermofisher.com This structure enables efficient fixation and subsequent signal amplification. thermofisher.com
Dextran (B179266) Conjugates for Fluid-Phase Marker Applications
This compound conjugated to dextran polymers serves as an effective fluid-phase marker. Dextrans are hydrophilic polysaccharides with varying molecular weights, characterized by good water solubility and low toxicity. thermofisher.combiocompare.com Conjugating this compound to dextran creates a larger molecule that is taken up by cells primarily through fluid-phase endocytosis (pinocytosis or phagocytosis), rather than diffusing across the cell membrane. thermofisher.comresearchgate.net
This property makes this compound-dextran conjugates valuable for studying endocytosis, vesicular trafficking, and cell permeability. thermofisher.comresearchgate.netnih.gov The different molecular weights of dextran conjugates can influence their uptake and movement within cells, allowing researchers to investigate various endocytic pathways. thermofisher.com For instance, studies have used this compound dextran to measure water flux in subcellular organelles like late endosomes and lysosomes in live cells. nih.gov The fluorescence of certain dye-conjugated dextrans can also be sensitive to the pH of the cellular environment, enabling the tracking of internalization into acidic organelles. thermofisher.com
An example application involves using this compound dextran as a D₂O-sensitive dye to measure water transport in subcellular organelles. By co-loading cells with this compound dextran and a D₂O-insensitive control dye, researchers can monitor changes in this compound fluorescence upon superfusion with D₂O-containing buffers, thereby determining membrane water flux. nih.gov
Data on a specific application of this compound dextran in measuring water permeability in CHO-K1 lysosomes:
| Marker | Application | Observed Water Permeability (cm/s) | Reference |
| This compound Dextran | Measuring water flux in CHO-K1 lysosomes | 5.3 × 10⁻³ ± 0.3 × 10⁻³ | nih.gov |
Conjugation with Polymers and Hydrogels for Biomedical Applications
The conjugation of this compound with polymers and integration into hydrogels is an emerging area with potential biomedical applications, particularly in drug delivery and tissue engineering. Hydrogels are polymeric networks capable of absorbing large amounts of water, possessing properties like flexibility and stimuli responsiveness. kinampark.comnih.gov
Incorporating fluorescent dyes like this compound into polymers and hydrogels allows for the creation of traceable materials. researchgate.netresearchgate.netgre.ac.uk This is particularly useful for monitoring the in vivo fate of implanted hydrogels, such as their degradation rate and biodistribution, using fluorescence imaging. researchgate.net
Research has explored the synthesis of fluorescent temperature/pH-responsive particles by copolymerizing N-isopropylacrylamide (NIPAM) with this compound. researchgate.netgre.ac.uk These particles exhibit fluorescence, making them traceable, and their size and properties can change in response to temperature and pH, suggesting potential for targeted drug delivery systems that release their content in specific environments. researchgate.netgre.ac.uk
An example of such a material is poly(N-iso-propylacrylamide-co-Lucifer Yellow) particles. These particles have been synthesized and characterized for their size, surface charge, and fluorescence properties. researchgate.netgre.ac.uk Their potential for drug delivery applications is being investigated, leveraging their traceability and stimuli-responsive nature. researchgate.netgre.ac.uk
Multi-Labeling Strategies with Other Fluorescent Probes
This compound's spectral properties and fixability make it suitable for multi-labeling strategies, where it is used in combination with other fluorescent probes to visualize multiple cellular components or processes simultaneously. nih.govmdpi.com This approach provides more comprehensive information about cellular structure, function, and interactions.
Multi-labeling can involve combining this compound with antibodies conjugated to different fluorophores to identify the chemical nature of labeled cells or the localization of specific molecules within them. nih.govresearchgate.net For example, cells labeled with this compound can be fixed and then stained with antibodies against neurotransmitters, receptors, or other proteins to correlate cell morphology with molecular composition. nih.govresearchgate.net Confocal microscopy can be used to quantify the density and localization of these molecules. nih.gov
This compound can also be used alongside other fluorescent tracers with distinct excitation and emission spectra for simultaneous visualization of different cell populations or structures. For instance, this compound has been used in combination with dyes like Cascade Blue and Sulforhodamine 101 for three-color mapping of neuronal processes. thermofisher.com Another study demonstrated the use of this compound and Alexa 568 as a suitable dual-fluorescent dye pair for labeling astrocytes, highlighting their high photostability and ability to visualize fine processes. mdpi.com
The choice of fluorescent probes in multi-labeling strategies depends on the specific application, the cellular structures or molecules of interest, and the available imaging equipment. Careful selection of dyes with minimal spectral overlap is crucial for effective multi-color imaging.
Limitations and Future Directions in Lucifer Yellow Research
Methodological Challenges and Ongoing Refinements
One notable challenge associated with Lucifer yellow is the relatively low solubility of its potassium salt, which can restrict the concentration usable in common potassium chloride-containing electrodes for microinjection. nih.gov This can be mitigated by dissolving LY in aqueous solutions of lithium chloride, typically at concentrations of 2–5% in 0.5–1M LiCl. nih.gov While LY will not precipitate in KCl at concentrations around 0.5% or lower, this concentration might not provide optimal staining but is sufficient for cell identification. nih.gov For patch clamp experiments, the issue with lithium is largely avoided due to the small concentration of LY used (0.02%), where potassium or other cations are at high concentrations, and lithium leakage is minimal. nih.gov At such low LY concentrations, the potassium salt can be used instead of the lithium salt. nih.gov
Another limitation, particularly when using fine-tipped electrodes for recording from small cells, is the tendency of electrodes filled with LY solution to clog, significantly increasing their resistance and potentially causing problems in electrical recordings. nih.gov Despite this, careful technique allows for excellent function-structure correlation even in small cells. nih.gov
Fluorescent dyes like LY are susceptible to photobleaching under the intense illumination required for visualization, and their fluorescence can also fade over time in the dark. nih.govmpg.de To address this, methods have been developed to convert LY in cells into a stable product visible under bright field illumination. nih.gov This photoconversion, often achieved by illuminating LY-labelled cells with blue light in the presence of diaminobenzidine (DAB), converts LY into a brown precipitate visible under electron microscopy. nih.gov This technique can also be combined with immunohistochemistry. nih.gov
While intracellular injection of LY in fixed tissue allows for detailed analysis of dendritic morphology, a limitation is that typically only local processes can be studied, and some processes, especially in large neurons, may be truncated. mpg.defrontiersin.org However, multiple injections can be performed in the same section, and different section planes can be used to focus on different cellular compartments. frontiersin.org If the analysis of axonal boutons or terminals is required, other intracellular labeling methods, potentially in combination with LY injection, might be necessary. frontiersin.org
Refinements in techniques such as intracellular injection in fixed brain slices have proven powerful for neuroanatomical staining. mpg.de This method allows for excellent dendritic staining, with dye observed in fine terminal dendrites, spines, and dendritic varicosities. mpg.de Photoconversion provides stable, non-fading preparations suitable for subsequent electron microscopy and combination with immunocytochemistry and other fluorescent tracers. mpg.de
Alternative tracers have been developed since the introduction of LY, including fluorescent dyes like carboxyfluorescein and Alexa dyes, and non-fluorescent dyes such as biocytin (B1667093) and neurobiotin. nih.gov Biocytin and neurobiotin offer excellent morphological results and electrodes filled with them are less prone to clogging compared to LY. nih.gov However, a disadvantage is that these tracers require several processing steps and cannot be visualized during recordings, which can introduce uncertainty in cell identification. nih.gov Adding a small amount (0.3% or less) of LY to electrodes containing these tracers can help address this issue by allowing real-time visualization. nih.gov Compared to non-fluorescent tracers like neurobiotin and HRP, a major advantage of injecting fluorescent tracers like LY is the ability to observe the injected cell in real time, which is crucial for identifying injected cells and monitoring dye filling. nih.gov
Comprehensive Elucidation of Cellular Uptake and Transport Mechanisms
While this compound is generally considered membrane-impermeant and has been used as a fluid-phase marker, research indicates that its uptake and transport mechanisms are more complex and can involve carrier-mediated processes. physiology.orgnih.govbiologists.combiologists.com Normally, LY does not readily enter cells from the external solution due to its hydrophilic nature. nih.gov However, its presence within cells can indicate the presence and opening of channels large enough to permit its entry. nih.gov LY has been useful in detecting such channels, including pannexins, hemichannels, and P2X7 purinergic receptors. nih.gov
Studies in isolated skate and rat hepatocytes have demonstrated that LY is transported across the plasma membrane largely via carrier-mediated mechanisms rather than solely by fluid-phase endocytosis. physiology.orgnih.gov This uptake is temperature-sensitive, exhibits saturation kinetics, and is inhibited by other organic anions. physiology.orgnih.gov Both sodium-dependent and sodium-independent mechanisms have been identified in skate hepatocytes. physiology.orgnih.gov These uptake mechanisms were inhibited by various organic anions and transport inhibitors, such as furosemide, bumetanide, sulfobromophthalein, rose bengal, probenecid (B1678239), N-ethylmaleimide, taurocholate, and p-aminohippuric acid. physiology.orgnih.gov Fluorescent imaging has shown intracellular vesicular compartmentation of LY in skate hepatocyte clusters. physiology.org In perfused rat livers, LY is also taken up against a concentration gradient and concentrated in bile. physiology.orgnih.gov
In plant cells, while LY has been used as a tracer for fluid-phase endocytosis, studies suggest that its uptake is not confined to this pathway and can involve an anion transport mechanism on the plasma membrane. biologists.com For instance, in Morinda citrifolia cells, rapid staining of the cytoplasm and nucleus was observed, and treatment with probenecid, an anion transport inhibitor, prevented LYCH from entering cells. biologists.com This suggests that LYCH utilizes an anion transport mechanism to cross the plant cell plasma membrane. biologists.com Furthermore, LYCH and fluorescein (B123965) isothiocyanate (FITC) were excluded from the central vacuole in these cells, potentially due to the absence of a similar transport mechanism on the tonoplast. biologists.com
Research on oat aleurone protoplasts has also shown the development of a probenecid-sensitive uptake system for LYCH. biologists.com The uptake of the dye was largely restricted to highly vacuolate protoplasts and was inhibited by low temperature and probenecid. biologists.com This data suggests the involvement of highly coordinated membrane transport systems on both the plasmalemma and tonoplast, negating simple diffusion and fluid-phase endocytosis as the sole mechanisms for dye uptake. biologists.com
Following its introduction into the cytoplasmic matrix of cells, such as J774 macrophages, LY can be sequestered within cytoplasmic vacuoles and secreted into the extracellular medium. nih.gov This sequestration and secretion can be inhibited by probenecid, indicating the involvement of organic anion transporters. nih.gov These vacuoles have been shown to possess attributes of endosomes. nih.gov
This compound has also been used to study cell membrane permeability induced by external stimuli. nih.govresearchgate.net For instance, exposure of CHO cells to magnetic and electric pulses has been shown to enhance the uptake of LY. nih.gov This increased uptake is observed even in the absence of cells, suggesting a direct effect of the external fields on LY fluorescence. researchgate.net The mechanism for enhanced uptake by electric pulses is suggested to involve structural changes in the plasma membrane leading to pore formation, while low electric fields might induce different pathways like electro-endocytosis. nih.gov
Development of Next-Generation this compound-Based Probes
The development of next-generation probes based on the this compound structure aims to overcome existing limitations and expand its applications. While this compound CH itself is widely used, other forms exist, such as the vinyl sulfone derivative (LYVS). ontosight.ai LYVS includes a sulfone group that allows it to react with amino groups in biomolecules, facilitating its use as a labeling agent. ontosight.ai LYVS has been used for labeling neurons, tracing neural connections, studying cell morphology, and visualizing specific biomolecules. ontosight.ai
This compound can be compounded with different cations, such as lithium, potassium, or ammonium (B1175870), depending on the desired solubility and application. wikipedia.org The lithium salt is commonly used for microinjection due to its higher solubility, while potassium or ammonium salts might be preferred when lithium ions could interfere with biological function. wikipedia.org this compound can also be compounded as a vinyl sulfone, with ethylenediamine, or with cadaverine. wikipedia.org
Alternatives and derivatives with potentially superior properties have been explored. For example, Alexa Fluor hydrazide derivatives are fixable like this compound CH but possess properties considered superior for neuronal tracing. thermofisher.com These derivatives have different molecular weights and excitation/emission spectra. thermofisher.com
Researchers are also developing this compound-conjugated molecules, such as this compound-conjugated dextrans, for specific applications like studying cell-to-cell communication or permeability. biologists.comthermofisher.com However, studies have shown that larger conjugates like LYCH-dextrans (Mr 10,000 and 40,000) might be excluded from cells that readily take up unconjugated LYCH, suggesting differences in uptake mechanisms for conjugated forms. biologists.com
The development of antibodies against this compound has also provided a way to enhance and stabilize the signal, overcoming limitations related to fading of fluorescence, particularly in finer cellular processes. biocompare.comthermofisher.com Using anti-Lucifer yellow antibodies in conjunction with immunohistochemical methods allows for the development of a more permanent, fade-free signal for light microscopy. thermofisher.com
The need for alternative dyes with different spectral properties for applications like assessing tight junction integrity has also been highlighted. researchgate.net While sodium fluorescein has a slightly shifted spectrum compared to LY, researchers are exploring dyes in the blue or red range, such as Rhodamine B or fluorescent dextrans with different molecular weights and conjugated fluorophores (e.g., 4kDa-FITC and 70kDa-Rhodamine B). researchgate.net
Q & A
Q. What are the primary applications of Lucifer Yellow in cell biology, and how do its properties enable these uses?
this compound (LY) is a fluorescent tracer widely used to study cell morphology, intercellular communication, and monolayer integrity. Key applications include:
- Neuronal Tracing : Microinjection into neurons for mapping synaptic connections and dendritic branching, with fixation-compatible fluorescence .
- Gap Junction Studies : Transfer between adjacent cells via scrape-loading assays to quantify intercellular communication (e.g., in HeLa or NRVM cells) .
- Monolayer Integrity Testing : Co-use with transepithelial electrical resistance (TEER) to validate barrier models (e.g., Caco-2, MDCK) by measuring LY permeability (<3% transport indicates intact monolayers) . Key Properties : Excitation/emission at 428/544 nm , water solubility (lithium salt preferred for microinjection ), and resistance to fading when paired with anti-LY antibodies .
Q. How is this compound employed to assess cell monolayer integrity in drug permeability studies?
LY is a standard paracellular permeability marker in Transwell assays. A validated protocol includes:
- Post-Experiment Validation : Post-assay incubation with 0.1 mg/mL LY, followed by fluorescence quantification in basolateral chambers. Permeability >3% or TEER <250 Ω·cm² indicates compromised monolayers (data exclusion criteria) .
- Critical Controls : Co-measure TEER and LY transport to distinguish between transient and permanent barrier damage. For example, Caco-2 monolayers treated with curcumin showed <3% LY leakage, confirming validity .
| Cell Model | TEER (Ω·cm²) | LY Permeability (%) | Reference |
|---|---|---|---|
| Caco-2 | >250 | <3 | |
| ECV304 | 120 ± 15 | 8.2 ± 1.5 |
Q. What are the spectral properties of this compound, and how do they influence imaging protocol design?
LY exhibits a large Stokes shift (116 nm), with excitation/emission maxima at 428/544 nm . Methodological considerations:
- Microscopy : Use a 445 nm laser with a 510/80 nm bandpass filter for optimal signal-to-noise ratio .
- Photostability : LY fluorescence fades rapidly in fine neuronal processes; anti-LY antibodies coupled with enzymatic amplification (e.g., HRP) enable permanent signal preservation .
- Multiplexing : Avoid spectral overlap with dyes like mFluor 540 or CytoCalcein Violet 500 .
Advanced Research Questions
Q. How can researchers optimize immunohistochemical detection of this compound-filled neurons to resolve faint processes?
Faint LY signals in neuronal processes arise from photobleaching and low dye concentration. Solutions include:
- Antibody Amplification : Use polyclonal anti-LY antibodies (validated in ICC/IHC) with tyramide signal amplification (TSA) to enhance sensitivity .
- Fixation Compatibility : Paraformaldehyde fixation preserves LY fluorescence but may require antigen retrieval (e.g., citrate buffer) for antibody binding .
- Controls : Compare LY-filled cells with untreated samples to rule out antibody cross-reactivity .
Q. What methodological considerations are critical when using this compound in gap junction communication studies?
Key factors for scrape-loading/dye transfer assays:
- Inhibitor Validation : Use carbenoxolone (50 µM) to block gap junctions; absence of LY transfer confirms specificity (e.g., in NRVM cells) .
- Quantification : Calculate the ratio of LY-positive cells to total cells. For example, doxorubicin reduced LY transfer by 36% in cardiomyocytes, reversed by TVP1022 pretreatment .
- Cell-Type Specificity : MLO-Y4 osteocytes show EGTA-induced hemichannel activation (LY uptake), unlike MC3T3-E1 osteoblasts .
Q. How can variability in this compound permeability data across cell models be addressed to improve assay reproducibility?
Discrepancies arise from cell line differences (e.g., ECV304 vs. bEnd3 ) and experimental design. Mitigation strategies:
- Standardized Protocols : Fix sampling timepoints (e.g., 60–120 min) and monolayer age (e.g., 21-day Caco-2 cultures) .
- Inter-Lab Calibration : Use LY and atenolol as reference standards for passive diffusion .
- Data Exclusion Criteria : Discard replicates with LY permeability >3% or TEER <250 Ω·cm² .
| Source of Variability | Solution | Reference |
|---|---|---|
| Day-to-day assay drift | Normalize to internal controls (e.g., propranolol) | |
| Cell line selection | Use validated models (e.g., MDCK for MDR1 studies) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
